molecular formula C22H16N2O2 B1672702 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid CAS No. 5496-35-5

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid

Cat. No. B1672702
CAS RN: 5496-35-5
M. Wt: 340.4 g/mol
InChI Key: BCXPNUSETAZHEQ-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid is a chemical compound with the molecular formula C22H16N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

An imidazole derivative similar to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid was synthesized by a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole, the core structure of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid, is known for its broad range of chemical and biological properties. It is an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid include a molecular weight of 340.38 and a boiling point of 596.9°C at 760 mmHg .

Scientific Research Applications

Fluorescent Chemosensors

A study by Emandi, Flanagan, and Senge (2018) introduces imidazole derivatives, including one closely related to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid, as reversible luminescent sensors for detecting cyanide and mercury ions. These sensors operate through fluorescence quenching mechanisms and have demonstrated effective sensing capabilities in a CH3CN/H2O system, with low detection limits for cyanide ions. The reversibility and reusability of these sensors for detecting CN- and Hg2+ ions highlight their potential in environmental monitoring and safety applications (Emandi, Flanagan, & Senge, 2018).

Antimicrobial Studies

Dahiya (2008) synthesized a novel series of imidazole analogs, including compounds structurally similar to 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid, which exhibited potent antimicrobial activity against pathogenic fungi and bacteria. This research highlights the compound's potential as a framework for developing new antimicrobial agents, particularly against strains resistant to conventional treatments (Dahiya, 2008).

Synthesis and Antibacterial Activity

Research by Dabholkar and Tripathi (2011) on the synthesis and antibacterial activities of imidazole derivatives emphasizes the compound's utility in generating novel agents that can effectively combat bacterial infections. Their work involves creating compounds through complex synthetic pathways that exhibit significant activity against various gram-positive and gram-negative bacteria (Dabholkar & Tripathi, 2011).

Coordination Polymers and Material Science

A study by Hu et al. (2011) explores the synthesis of metal-organic frameworks (MOFs) using imidazole-based synthons, demonstrating the compound's role in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies. These MOFs exhibit unique properties such as ferroelectric behavior and weak antiferromagnetic character, opening new avenues for research in material science (Hu et al., 2011).

Antioxidant Activity

Naik, Kumar, and Rangaswamy (2012) synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles to assess their antioxidant properties. This research suggests the compound's potential in developing antioxidants that could mitigate oxidative stress-related diseases (Naik, Kumar, & Rangaswamy, 2012).

Future Directions

The future directions of research on 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid could involve exploring its potential biological activities and developing new drugs based on its imidazole core structure .

properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXPNUSETAZHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203487
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoic Acid

CAS RN

5496-35-5
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(4-Carboxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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